molecular formula C12H9N3O2S B5838218 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 106636-47-9

2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B5838218
CAS RN: 106636-47-9
M. Wt: 259.29 g/mol
InChI Key: TVNZIVGSNZNQOJ-UHFFFAOYSA-N
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Description

2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using various methods and has been found to have potential applications in several fields.

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole is not fully understood. However, studies have suggested that this compound acts by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and physiological effects:
2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. However, more research is needed to fully understand the effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole in lab experiments is its high purity and yield. This compound can be synthesized using optimized methods, which ensures consistency and reproducibility. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for research on 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole. One direction is to further investigate its potential applications in cancer research, including its efficacy against different types of cancer and its potential as a combination therapy. Another direction is to explore its neuroprotective effects and potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways.

Scientific Research Applications

2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole has been found to have potential applications in several scientific research fields. One such field is cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Another field is neuroscience, where this compound has been found to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-8-6-14-7-11(13-12(14)18-8)9-2-4-10(5-3-9)15(16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNZIVGSNZNQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357794
Record name Imidazo[2,1-b]thiazole, 2-methyl-6-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106636-47-9
Record name Imidazo[2,1-b]thiazole, 2-methyl-6-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-methylthiazole (0.24 g, 2.11 mmol) and 2-bromo-4′-nitroacetophenone (0.5 g, 2.05 mmol) in EtOH (20 ml) was heated under reflux for 16 h. The reaction mixture was allowed to cool and sodium bicarbonate (200 mg, 2.38 mmol) was added and heating was continued for 1 h. On cooling to room temperature, the solvent was removed under reduced pressure and the residue dissolved in DCM (75 ml) and washed with water (30 ml), brine (30 ml) and dried (Na2SO4). The solvent was removed under reduced pressure and the residue was purified by flash chromatography (50:1 DCM/MeOH) to give the title compound (0.143 g, 26%) as a yellow solid.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Yield
26%

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